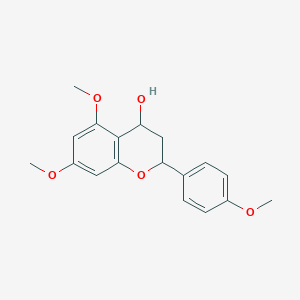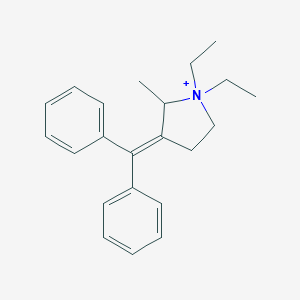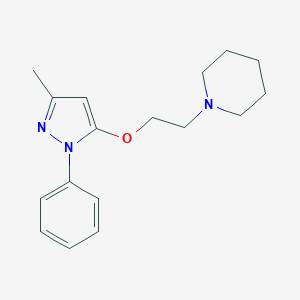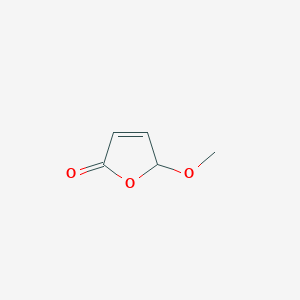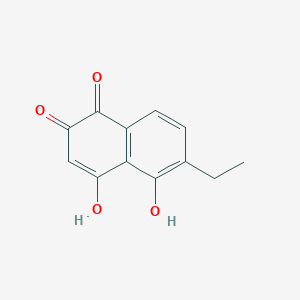
1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-, also known as juglone, is a natural organic compound found in the roots, leaves, and bark of the black walnut tree. It has been used in traditional medicine for its antimicrobial, anti-inflammatory, and antitumor properties. In recent years, juglone has gained attention in the scientific community for its potential applications in research.
作用機序
Juglone's antitumor activity is believed to be due to its ability to generate reactive oxygen species (ROS) and cause oxidative stress in cancer cells. ROS can damage cellular components such as DNA, proteins, and lipids, leading to cell death. Juglone has also been found to inhibit the activity of enzymes involved in cancer cell survival and proliferation.
生化学的および生理学的効果
In addition to its antitumor activity, 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- has been found to exhibit a wide range of biochemical and physiological effects. Juglone has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been found to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases.
実験室実験の利点と制限
Juglone's high purity and well-established synthesis method make it an attractive compound for research. However, 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-'s potential toxicity and instability in solution can make it challenging to work with. Careful handling and storage are necessary to ensure accurate and reproducible results.
将来の方向性
There are several potential future directions for research on 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-. One area of interest is the development of 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- derivatives with improved stability and efficacy. Another area of research is the investigation of 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-'s potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanisms underlying 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-'s various biological effects.
In conclusion, 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- (1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-) is a natural compound with potential applications in cancer research and other areas of biomedical research. Its well-established synthesis method and diverse biological effects make it an attractive compound for further study. However, careful handling and storage are necessary to ensure accurate and reproducible results. Future research on 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- and its derivatives may lead to the development of new therapies for cancer and other diseases.
合成法
Juglone can be synthesized from 1,4-naphthoquinone and ethyl 2-bromoacetate through a reaction called the Knoevenagel condensation. This method yields high purity 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- and has been widely used in research.
科学的研究の応用
Juglone has been extensively studied for its potential applications in cancer research. Studies have shown that 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- exhibits antitumor activity against various types of cancer cells, including breast, lung, and prostate cancer. Juglone has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
特性
CAS番号 |
13378-87-5 |
|---|---|
製品名 |
1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- |
分子式 |
C12H10O4 |
分子量 |
218.2 g/mol |
IUPAC名 |
6-ethyl-4,5-dihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O4/c1-2-6-3-4-7-10(11(6)15)8(13)5-9(14)12(7)16/h3-5,13,15H,2H2,1H3 |
InChIキー |
PZKNMZDIDHROML-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=C(C=C1)C(=O)C(=O)C=C2O)O |
正規SMILES |
CCC1=C(C2=C(C=C1)C(=O)C(=O)C=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



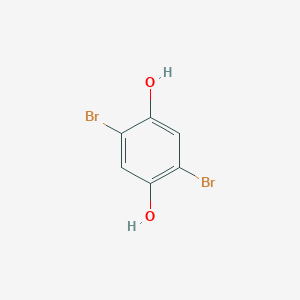

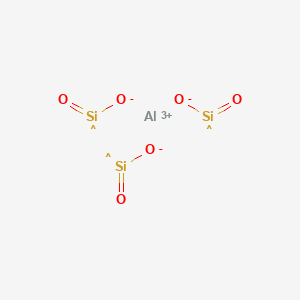
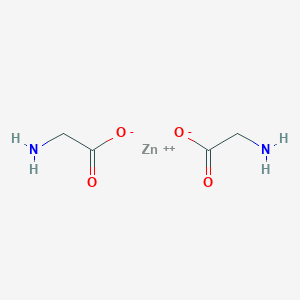
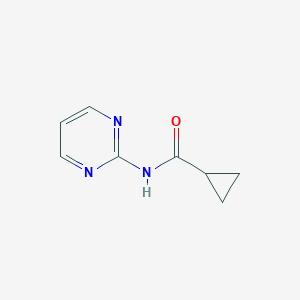
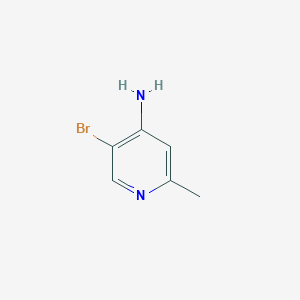
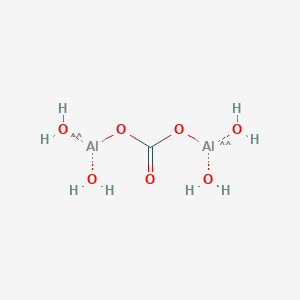
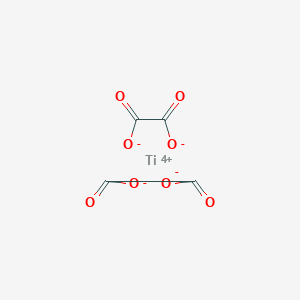
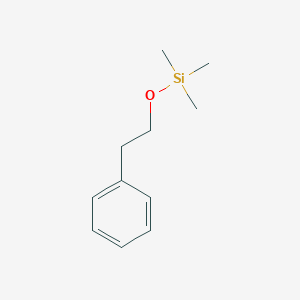
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
